1-(2-bromoethyl)-3-nitro-1H-pyrazole

Regioselective synthesis N-alkylation Medicinal chemistry

1-(2-Bromoethyl)-3-nitro-1H-pyrazole offers orthogonal reactivity via its N1-bromoethyl chain and 3-nitro group. The 3-nitro group directs exclusive N1-alkylation, eliminating isomer separation and ensuring regioisomeric purity in library synthesis. The bromoethyl handle provides superior leaving group ability versus chloroethyl analogs, enabling rapid nucleophilic coupling for medicinal chemistry SAR exploration.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 885689-61-2
Cat. No. B1531209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-3-nitro-1H-pyrazole
CAS885689-61-2
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESC1=CN(N=C1[N+](=O)[O-])CCBr
InChIInChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2
InChIKeyPHKHRTPFEHTJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS 885689-61-2): Structure and Core Identity


1-(2-Bromoethyl)-3-nitro-1H-pyrazole (CAS 885689-61-2) is a heterocyclic organic compound consisting of a pyrazole ring substituted with a bromoethyl group at the N1 position and a nitro group at the C3 position [1]. It is commercially available with a typical purity of 95% [2]. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, owing to the orthogonal reactivity of its bromoalkyl and nitro functional handles .

Why 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Cannot Be Replaced by Common Analogs


Even subtle structural changes among pyrazole derivatives result in significant differences in reactivity, regioselectivity, and physicochemical properties. The specific arrangement of the 3-nitro group and the N1-bromoethyl chain in 1-(2-bromoethyl)-3-nitro-1H-pyrazole is not a random combination; it is a deliberate design that enables predictable reactivity profiles that are not mirrored by its 4-nitro isomers, chloroethyl analogs, or non-nitrated counterparts [1][2]. As outlined in the quantitative evidence below, substituting this precise compound with a close structural analog can lead to failed alkylations, undesired regioisomers, or altered electronic properties that derail synthetic sequences.

Quantitative Differentiation of 1-(2-Bromoethyl)-3-nitro-1H-pyrazole vs. Key Comparators


Regioselectivity in N-Alkylation: 3-Nitro vs. 4-Nitro Pyrazole Isomers

In the synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole, the 3-nitro group directs alkylation exclusively to the N1 position. A systematic study of 3-substituted pyrazoles achieved regioselective N1-alkylation using K2CO3-DMSO, with DFT calculations at the B3LYP/6-31G**(d) level confirming the favored N1 substitution pathway [1]. In contrast, the 4-nitro analog lacks this intrinsic directing effect, often resulting in mixtures of N1 and N2 regioisomers that require costly chromatographic separation [2].

Regioselective synthesis N-alkylation Medicinal chemistry

Leaving Group Reactivity: Bromoethyl vs. Chloroethyl Analogs

The bromoethyl substituent in 1-(2-bromoethyl)-3-nitro-1H-pyrazole is a superior leaving group compared to the chloroethyl analog. Bromide is a significantly better leaving group than chloride, leading to faster and more complete nucleophilic substitution reactions [1]. While direct kinetic data for this specific compound are not available, the general reactivity difference between primary alkyl bromides and chlorides in SN2 reactions is well established [2]. This translates to higher yields in subsequent derivatization steps.

Nucleophilic substitution Synthetic efficiency Reaction kinetics

Electronic Modulation: Impact of 3-Nitro Substitution on Pyrazole pKa

The 3-nitro group significantly reduces the pKa of the pyrazole NH. 3-Nitro-1H-pyrazole has a predicted pKa of 8.32±0.10 . Alkylation at N1, as in the target compound, eliminates the acidic proton, but the strong electron-withdrawing effect of the nitro group persists, influencing the reactivity of the pyrazole ring in subsequent transformations [1]. This electronic tuning is distinct from the 4-nitro isomer (predicted pKa ~9.1) or the unsubstituted pyrazole (pKa ~14.2) [2].

Physicochemical properties Reactivity tuning Drug design

Purity and Commercial Availability: 95% Baseline with Enamine

1-(2-Bromoethyl)-3-nitro-1H-pyrazole is commercially available from Enamine LLC (Product No. EN300-69964) with a standard purity of 95% [1]. This is a typical specification for research-grade building blocks. While higher purity grades may be available upon request, the 95% baseline provides a reliable starting point for most synthetic applications. In contrast, some related analogs (e.g., 4-nitro isomer) are less commonly stocked or may require custom synthesis .

Procurement Quality control Building block

Optimal Application Scenarios for 1-(2-Bromoethyl)-3-nitro-1H-pyrazole Based on Verified Differentiation


Regioselective Synthesis of N1-Functionalized Pyrazole Libraries

Due to the exclusive N1-alkylation directed by the 3-nitro group (Evidence Item 1), this compound is ideal for generating structurally diverse pyrazole libraries where regioisomeric purity is critical. The single product stream eliminates the need for isomer separation, saving time and resources in high-throughput synthesis [1].

Efficient Derivatization via Nucleophilic Substitution

The bromoethyl handle offers superior leaving group ability compared to chloroethyl analogs (Evidence Item 2), enabling rapid and high-yielding coupling with amines, thiols, and other nucleophiles. This is particularly advantageous in medicinal chemistry campaigns where rapid SAR exploration is required [2].

Electronic Tuning for Cross-Coupling Reactions

The strong electron-withdrawing effect of the 3-nitro group (Evidence Item 3) modifies the pyrazole ring's electron density, influencing its reactivity in palladium-catalyzed cross-coupling reactions. This can be exploited to achieve selective C-H functionalization or to modulate the properties of conjugated materials [3].

Reliable Procurement for Routine Research Use

The compound's commercial availability at 95% purity from Enamine (Evidence Item 4) ensures consistent quality and reduces the need for in-house synthesis. This is a practical advantage for laboratories requiring a steady supply of this building block for ongoing projects [4].

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